molecular formula C3H11ClN2O B2778511 (2-Aminoethyl)(methoxy)amine hydrochloride CAS No. 2137568-99-9

(2-Aminoethyl)(methoxy)amine hydrochloride

Cat. No. B2778511
CAS RN: 2137568-99-9
M. Wt: 126.58
InChI Key: GGBKXUTTZWFCSL-UHFFFAOYSA-N
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Description

2-Aminoethyl(methoxy)amine hydrochloride is an amine-based methacrylic monomer used in the production of polymers and copolymers . These are utilized in a wide range of applications, including coatings, adhesives, and medical devices .


Synthesis Analysis

The synthesis of 2-Aminoethyl(methoxy)amine hydrochloride involves various processes. For instance, random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . The monomer reactivity ratios were calculated using Extended Kelen Tüdøs, and Mayo Lewis methods .


Molecular Structure Analysis

The molecular weight of 2-Aminoethyl(methoxy)amine hydrochloride is 164.63 . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Chemical Reactions Analysis

Amines, including 2-Aminoethyl(methoxy)amine hydrochloride, can be turned into a good leaving group by alkylation with an alkyl halide to form a quarternary ammonium salt . They also react with acids to produce ammonium ions .

Mechanism of Action

Methoxyamine, a compound similar to 2-Aminoethyl(methoxy)amine hydrochloride, is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi. This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, and not to eat, drink or smoke when using this product. Always wash hands after handling the product .

Future Directions

Research is ongoing on the use of 2-Aminoethyl(methoxy)amine hydrochloride and similar compounds in various applications. For instance, a study has been conducted on the use of 2-Aminoethyl(methoxy)amine hydrochloride in maintaining the concentration balance of protons and hydroxyl ions to achieve a long lifespan of zinc metal anodes . Another study synthesized well-defined primary amine-based homopolymers and block copolymers for possible application in drug delivery .

properties

IUPAC Name

N'-methoxyethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.ClH/c1-6-5-3-2-4;/h5H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBKXUTTZWFCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(methoxy)amine hydrochloride

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